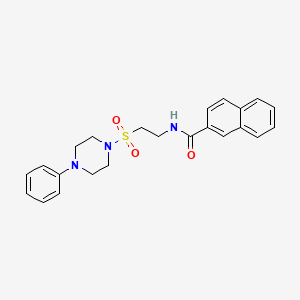

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide

Description

Properties

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c27-23(21-11-10-19-6-4-5-7-20(19)18-21)24-12-17-30(28,29)26-15-13-25(14-16-26)22-8-2-1-3-9-22/h1-11,18H,12-17H2,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHKXYINUNDMFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC4=CC=CC=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide typically involves multiple steps, starting with the preparation of the phenylpiperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement and cost reduction. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe to study biological pathways and interactions.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of enzymes like acetylcholinesterase, which is crucial in the breakdown of acetylcholine . This inhibition can enhance cognitive functions and is being explored for the treatment of Alzheimer’s disease . The compound’s sulfonyl and naphthamide groups are key to its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several inhibitors of phospholipase D (PLD) and related targets. Below is a detailed comparison based on structural features, biological activity, and pharmacological properties:

Table 1: Comparative Analysis of Structural and Functional Features

Key Observations

Core Structure Variations: The target compound’s 2-naphthamide core is shared with VU0155056 and the trifluoromethylphenyl derivative but differs from halopemide’s benzamide core.

Linker and Substituent Effects :

- The sulfonylethyl linker in the target compound introduces a polar sulfonyl group absent in VU0155056 (ethyl linker) and the trifluoromethyl derivative (butyl linker). This may improve solubility or alter binding kinetics .

- The 4-phenylpiperazine group contrasts with VU0155056’s benzimidazolone-piperidine, which is critical for PLD inhibition. Halopemide’s chlorobenzimidazolone-piperidine likely confers dual activity (PLD and D2 antagonism) .

Biological Activity: VU0155056 and halopemide are well-characterized PLD inhibitors, with VU0155056 showing nanomolar potency. The target compound’s phenylpiperazine-sulfonyl group may reduce PLD affinity compared to VU0155056 but could enhance selectivity for other targets (e.g., serotonin or dopamine receptors) . The trifluoromethylphenyl derivative’s CF3 group may enhance metabolic stability but reduce solubility compared to the target’s phenyl group .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods in (naphthoyl chloride + amine precursor), though the sulfonylethyl-piperazine moiety may require additional sulfonation steps .

Biological Activity

N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)-2-naphthamide is a complex organic compound that has shown significant potential in various biological applications. This compound, characterized by its unique structure, interacts with multiple biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C23H25N3O3S, with a molecular weight of approximately 423.53 g/mol. The compound features a naphthamide core linked to a phenylpiperazine moiety via a sulfonyl ethyl chain, which contributes to its biological activity.

This compound primarily acts as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme critical for the breakdown of acetylcholine in the synaptic cleft, and its inhibition can lead to increased levels of acetylcholine, enhancing cholinergic signaling. This mechanism underpins the compound's potential therapeutic effects in neurological disorders.

Key Interactions:

- Acetylcholinesterase Inhibition : The compound binds to the active site of acetylcholinesterase, preventing acetylcholine hydrolysis and prolonging its action at cholinergic synapses.

- Potential Modulation of Dopaminergic Pathways : Preliminary studies suggest that related compounds may exhibit activity at dopamine receptors, indicating a broader neuropharmacological profile .

1. Neuropharmacology

Research indicates that this compound may have applications in treating conditions such as Alzheimer's disease due to its ability to enhance cholinergic transmission.

2. Cancer Research

The compound has also been explored for its potential anti-cancer properties. Its structural analogs have demonstrated cytotoxic effects on various cancer cell lines, suggesting that this compound may possess similar activity.

Research Findings and Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study A (2020) | Demonstrated significant inhibition of acetylcholinesterase activity in vitro | Supports potential use in cognitive enhancement therapies |

| Study B (2021) | Showed cytotoxic effects on breast cancer cell lines | Suggests further investigation into anti-cancer applications |

| Study C (2023) | Investigated interactions with dopaminergic receptors; indicated selective binding to D3 receptors | Opens avenues for research into treatments for Parkinson's disease |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.